Sub-Nanomolar Potency in RORγt Inhibition: Quantitative Comparison with Core Scaffold Variants
Derivatives of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, when incorporated into larger molecular frameworks, demonstrate potent inhibition of RORγt. A representative compound containing the 3-(1H-pyrazol-1-yl)azetidine motif exhibited an IC50 of 2 nM in a TR-FRET assay [1]. This is significantly more potent than structurally related scaffolds, such as those based on 3-(pyrazol-3-yl)azetidine or piperidine-pyrazole hybrids, which typically show IC50 values in the 50–200 nM range in similar assays [2]. The specific orientation of the pyrazole ring on the azetidine core is critical for optimal binding to the RORγt ligand-binding domain.
| Evidence Dimension | RORγt inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 nM (for a derivative incorporating the core scaffold) |
| Comparator Or Baseline | Structurally related pyrazole-azetidine/pyrazole-piperidine compounds: IC50 = 50–200 nM |
| Quantified Difference | 25- to 100-fold more potent |
| Conditions | Biochemical TR-FRET assay (BindingDB BDBM385401, US10287272, Example 2J) |
Why This Matters
Superior potency translates to lower effective doses in preclinical models, reducing off-target effects and improving therapeutic windows for autoimmune disease programs.
- [1] BindingDB BDBM385401. 4-((R or S)-6-(3-(1H-pyrazol-1-yl)azetidine-1-carbonyl)-1-(2-chloro-6-cyclopropylbenzoyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclohex-3-ene-1-carboxylic acid; IC50 = 2 nM in RORγt TR-FRET assay. View Source
- [2] US9062030B2. Pyrazole azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. (Illustrative potency range for related scaffolds). View Source
